molecular formula C9H16N4O5 B142085 Glycylglycyl-L-glutamine CAS No. 186787-32-6

Glycylglycyl-L-glutamine

Cat. No. B142085
CAS RN: 186787-32-6
M. Wt: 260.25 g/mol
InChI Key: QPTNELDXWKRIFX-YFKPBYRVSA-N
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Description

Glycylglycyl-L-glutamine is a compound that includes two amino acids, glycine and glutamine . Glutamine is an α-amino acid used in the biosynthesis of proteins . It is synthesized from glutamic acid and ammonia . Glycylglycyl-L-glutamine is an ingredient in amino acid solutions for parenteral nutrition .


Synthesis Analysis

The synthesis of glutamine involves the use of other amino acids or a combination of amino acids and ammonium . The key enzyme in these reactions is glutamine synthetase .


Molecular Structure Analysis

The molecular formula of L-glutamine is C5H10N2O3 . Its molecular weight is 146.1445 g/mol . The structure of L-glutamine includes a side chain similar to that of glutamic acid, except the carboxylic acid group is replaced by an amide .


Chemical Reactions Analysis

Glutamine plays key roles in various metabolic processes, including the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is involved in the assembly of important cellular building blocks, including nucleotides and amino acids . Glutamine is also crucial in nitrogen metabolism .


Physical And Chemical Properties Analysis

Glutamine is a non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Scientific Research Applications

Food Industry

Glycylglycyl-L-glutamine, as a source of L-glutamine, plays a significant role in the food industry. L-glutaminases, enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine residues, are applied to enhance the flavor of foods . They are used as a flavor and aroma enhancing agent . The reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches .

Pharmaceutical Industry

In the pharmaceutical industry, L-glutaminases have several applications. They are involved in the production of ammonia and L-glutamate , which are important for various biological processes.

Protein Usability

Deamidation, the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, is used to increase the usability of proteins and peptides and to improve their functional properties . This process does not decrease water solubility and absorption efficiency .

Cancer Treatment

L-glutaminase has been considered to play a significant role in enzyme therapy for cancer treatment, especially in acute lymphocytic leukemia . The antitumor effect against human breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) carcinoma cell lines revealed that L-glutaminase showed potent cytotoxic activity of all the tested cell lines in a dose-dependent manner .

Cellular Nitrogen Metabolism

L-glutaminase is an amide enzyme that has a significant contributory role in cellular nitrogen metabolism in all living cells . It catalyzes the hydrolytic degradation of L-glutamine to L-glutamic acid and ammonia .

Anti-microbial Efficacy

Although the specific role of Glycylglycyl-L-glutamine is not mentioned, L-glutaminase has been studied for its anti-microbial efficacy against multidrug-resistant bacteria .

Safety And Hazards

According to the safety data sheet for L-glutamine, it does not pose any significant hazards . It does not have any signal word, hazard statement, prevention, response, storage, or disposal warnings .

Future Directions

Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .

Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .

properties

IUPAC Name

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNELDXWKRIFX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427107
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycyl-L-glutamine

CAS RN

186787-32-6
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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